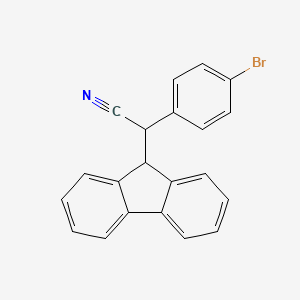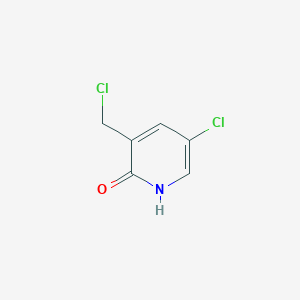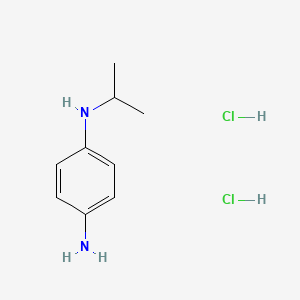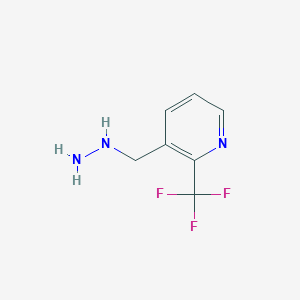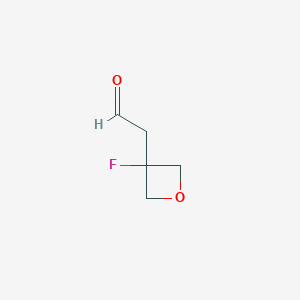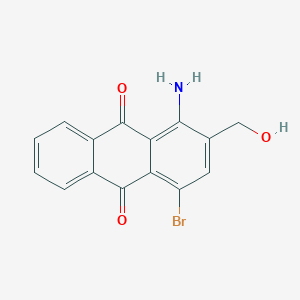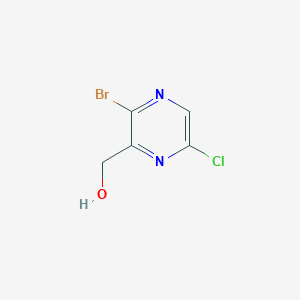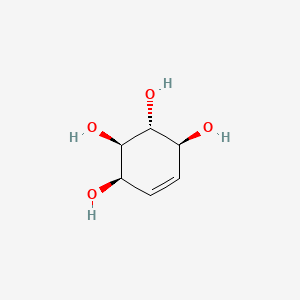
(1R,2R,3R,4S)-Cyclohex-5-ene-1,2,3,4-tetraol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R,3R,4S)-Cyclohex-5-ene-1,2,3,4-tetraol is an organic compound with a unique structure characterized by a cyclohexene ring with four hydroxyl groups attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3R,4S)-Cyclohex-5-ene-1,2,3,4-tetraol typically involves the use of cyclohexene as a starting material. One common method involves the dihydroxylation of cyclohexene using osmium tetroxide (OsO4) followed by oxidative cleavage with periodic acid (HIO4) to yield the desired tetraol. The reaction conditions usually require a controlled temperature and pH to ensure the selective formation of the tetraol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is often considered to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R,3R,4S)-Cyclohex-5-ene-1,2,3,4-tetraol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can yield cyclohexane-1,2,3,4-tetraone, while reduction can produce cyclohexane-1,2,3,4-tetraol.
Wissenschaftliche Forschungsanwendungen
(1R,2R,3R,4S)-Cyclohex-5-ene-1,2,3,4-tetraol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or as a ligand for specific receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for bioactive compounds.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of (1R,2R,3R,4S)-Cyclohex-5-ene-1,2,3,4-tetraol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the compound’s unique stereochemistry allows it to fit into specific binding sites, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane-1,2,3,4-tetraol: Similar structure but lacks the double bond in the ring.
Cyclohexane-1,2,3,4,5,6-hexol: Contains six hydroxyl groups instead of four.
Cyclopentane-1,2,3,4-tetraol: Similar hydroxyl group arrangement but with a five-membered ring.
Uniqueness
(1R,2R,3R,4S)-Cyclohex-5-ene-1,2,3,4-tetraol is unique due to its combination of a cyclohexene ring and four hydroxyl groups, providing distinct chemical and biological properties. Its specific stereochemistry also allows for selective interactions with molecular targets, making it valuable in various research applications.
Eigenschaften
Molekularformel |
C6H10O4 |
|---|---|
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
(1R,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol |
InChI |
InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4+,5-,6-/m1/s1 |
InChI-Schlüssel |
LRUBQXAKGXQBHA-JGWLITMVSA-N |
Isomerische SMILES |
C1=C[C@@H]([C@H]([C@@H]([C@@H]1O)O)O)O |
Kanonische SMILES |
C1=CC(C(C(C1O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


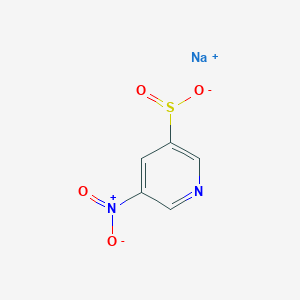


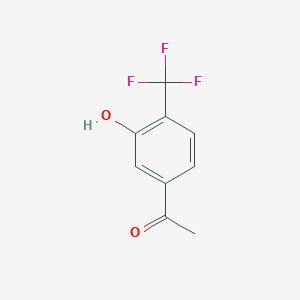
![1'-(Diphenylamino)[1,1'-bi(cyclohexane)]-2-one](/img/structure/B13125526.png)
